(S)-BINAP: Structural Mechanics and Axial Chirality in Asymmetric Catalysis
(S)-BINAP: Structural Mechanics and Axial Chirality in Asymmetric Catalysis
[1]
Executive Summary
(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) stands as a foundational pillar in modern asymmetric synthesis.[1][2] Its
Part 1: Structural Anatomy & The Mechanism of Axial Chirality
Defining Atropisomerism
Unlike carbon-centered chirality (point chirality), (S)-BINAP derives its optical activity from atropisomerism —stereoisomerism resulting from restricted rotation around a single bond.[1][3]
-
The Chiral Axis: The bond connecting the two naphthyl rings (C1–C1') acts as the chiral axis.
-
Rotational Barrier: Steric clashes between the hydrogen atoms at the C8 and C8' positions and the phosphine groups at C2 and C2' prevent free rotation. The energy barrier to rotation exceeds 23 kcal/mol, ensuring that the enantiomers do not racemize at standard reaction temperatures.[3]
-
Dihedral Angle: In the ground state, the naphthyl rings are not coplanar but are twisted relative to each other. The dihedral angle (
) is approximately 90–93° .[1] This orthogonality is critical; it forces the phosphorus-bound phenyl rings into specific "pseudo-axial" and "pseudo-equatorial" orientations, creating a rigid chiral pocket.[1]
Assigning Configuration: The CIP Rules for Axial Chirality
To distinguish (S)-BINAP from (R)-BINAP, one must apply the Cahn-Ingold-Prelog (CIP) priority rules viewed along the chiral axis.[1]
Protocol for Assignment:
-
Viewpoint: Look down the C1–C1' bond axis.[1]
-
Prioritization: Assign priorities to the ortho-substituents on the "front" ring (proximal) and the "back" ring (distal).
-
Priority 1:
group (higher atomic number of P vs C).[1] -
Priority 2: Carbon atom of the naphthyl ring (C2/C2').
-
-
Tracing the Path: Trace the path from Priority 1 (front)
Priority 2 (front) Priority 1 (back) Priority 2 (back). -
Determination:
-
Clockwise: (R)-Configuration.
-
Counter-Clockwise: (S)-Configuration.
-
In (S)-BINAP, this tracing follows a counter-clockwise path, confirming the sinister (S) designation.[1][4]
Part 2: The Quadrant Model & Chirality Transfer
The efficacy of (S)-BINAP in catalysis (e.g., Noyori Hydrogenation) relies on the transmission of chirality from the backbone to the substrate coordination sphere. This is best understood via the Quadrant Model .
The Mechanics of the Chiral Pocket
When (S)-BINAP chelates to a metal (e.g., Ruthenium), the binaphthyl backbone imposes a specific conformation on the four P-phenyl rings:
-
Equatorial Arrays: Two phenyl rings (one from each P) are pushed into the "equatorial" plane of the metal complex.[5]
-
Axial Arrays: The other two phenyl rings are oriented "axially."
The Result: The equatorial phenyl rings sterically block two diagonal quadrants of space around the metal center. The other two quadrants remain open. This forces the incoming substrate (e.g., a ketone or olefin) to approach in a specific orientation that minimizes steric repulsion, leading to preferential formation of one enantiomer.
Visualization of the Quadrant Model
The following diagram illustrates the logical flow of chirality transfer from the ligand backbone to the substrate.
Caption: The causal pathway of chirality transfer in (S)-BINAP complexes. The rigid backbone enforces a specific phenyl array that acts as a steric gatekeeper.
Part 3: Synthesis and Resolution Protocol
Core Directive: This protocol is designed as a self-validating system. It does not merely list steps but includes checkpoints to ensure optical purity. This method is based on the authoritative Takasago/Noyori process [1, 2].
Experimental Workflow: Resolution of BINAPO
Direct resolution of BINAP is difficult due to its oxidation sensitivity. The industry standard is to synthesize the phosphine oxide (BINAPO ), resolve it, and then reduce it stereospecifically.
Reagents:
-
Racemic BINAPO (2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl)[1][6]
-
Resolution Agent: (-)-DBT (2,3-di-O-benzoyltartaric acid) or (+)-CSA (10-camphorsulfonic acid)[1]
-
Solvent: Chloroform/Ethyl Acetate (1:1)[1]
-
Reducing Agent: Trichlorosilane (
) / Triethylamine ( )[1]
Step-by-Step Protocol:
-
Complexation (The Filter):
-
Dissolve racemic BINAPO (10 g) and (-)-DBT (equivalent molar amount) in hot chloroform/ethyl acetate.
-
Mechanism:[7][8][9][10][11][12] The (S)-BINAPO forms a crystalline diastereomeric salt with (-)-DBT that is less soluble than the (R)-BINAPO salt.[1]
-
Checkpoint 1: Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.[1]
-
-
Fractional Crystallization:
-
Filter the precipitate. This solid is the (S)-BINAPO[1]·(-)-DBT complex.
-
Validation: Recrystallize the solid 2–3 times from ethanol until the melting point is constant.
-
Target Data: Melting point should approach ~242–244°C (dec).
-
-
Liberation of (S)-BINAPO:
-
Stereospecific Reduction:
-
Dissolve (S)-BINAPO in xylene.[1][13] Add
(excess) and (5 equiv) carefully under Argon.[1] -
Reflux for 3 hours.[1]
-
Mechanism:[7][8][9][10][11][12] Trichlorosilane reduces the P=O bond with retention of configuration at the phosphorus atom (though chirality here is axial, the backbone integrity is maintained).
-
Workup: Cool, quench with NaOH (carefully!), and extract the organic layer.
-
-
Final Isolation:
Data Comparison: (S) vs (R) Enantiomers
| Property | (S)-BINAP | (R)-BINAP |
| CAS Number | 76189-56-5 | 76189-55-4 |
| Optical Rotation ( | -228° (benzene) | +229° (benzene) |
| Melting Point | 240–241°C | 241–242°C |
| Configuration | Counter-Clockwise View | Clockwise View |
| Key Application | Synthesis of (S)-Naproxen | Synthesis of Menthol |
Part 4: Catalytic Cycle & Industrial Application[1][7][14][15]
The most famous application of (S)-BINAP is the Noyori Asymmetric Hydrogenation .
Scenario: Hydrogenation of
Mechanism:
-
Coordination: The ketone carbonyl oxygen coordinates to the Ru center.
-
Differentiation: The bulky phenyl rings of (S)-BINAP block the si-face of the substrate, forcing re-face attack (or vice versa depending on substrate substitution).[1]
-
Hydride Transfer: Ru-H transfers to the carbonyl carbon.[1]
-
Product Release: The chiral alcohol is released, regenerating the catalyst.
Caption: Simplified catalytic cycle for Ru-(S)-BINAP mediated hydrogenation. The 'Coordination' step is where the quadrant model determines stereochemistry.
References
-
Noyori, R. (2001).[1][9][14][15] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.[1] Link
-
Takaya, H., Akutagawa, S., & Noyori, R. (1988).[1] Synthesis of (R)- and (S)-BINAP. Organic Syntheses, Coll. Vol. 8, p.57. Link
-
Kitamura, M., et al. (1987).[1] Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 109(19), 5856–5858. Link[1]
-
Berthod, M., & Mignani, G. (2004).[1] Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Chemical Reviews. Link[1]
Sources
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- 6. researchgate.net [researchgate.net]
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- 8. pnas.org [pnas.org]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 11. scispace.com [scispace.com]
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- 14. Takasago Ligands [sigmaaldrich.com]
- 15. The Axial Chirality Problem | Depth-First [depth-first.com]
